(rac)-AL-37350A

Description

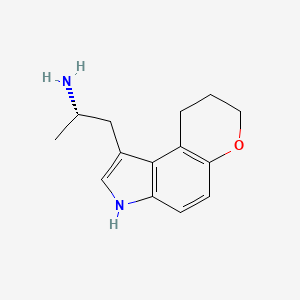

AL-37350A, chemically designated as (S)-(+)-1-(2-aminopropyl)-8,9-dihydropyrano[3,2-e]indole, is a potent and selective agonist of the 5-HT2A serotonin receptor. It exhibits high affinity for 5-HT2A (EC50 = 28.6 nM, Emax = 103%) with >1,000-fold selectivity over other serotonin receptor subtypes . Its primary therapeutic application lies in ocular hypotensive activity, demonstrated by a 37% reduction in intraocular pressure (IOP) in hypertensive monkey models (13.1 mmHg decrease) . Structurally, AL-37350A is characterized by a pyranoindole scaffold, a chiral aminopropyl side chain, and a molecular formula of C14H18N2O (InChI: VVHJUSGIUWQPIT-VIFPVBQESA-N) .

Properties

CAS No. |

362603-40-5 |

|---|---|

Molecular Formula |

C14H18N2O |

Molecular Weight |

230.31 g/mol |

IUPAC Name |

1-(3,7,8,9-tetrahydropyrano[3,2-e]indol-1-yl)propan-2-amine |

InChI |

InChI=1S/C14H18N2O/c1-9(15)7-10-8-16-12-4-5-13-11(14(10)12)3-2-6-17-13/h4-5,8-9,16H,2-3,6-7,15H2,1H3 |

InChI Key |

VVHJUSGIUWQPIT-UHFFFAOYSA-N |

Isomeric SMILES |

C[C@@H](CC1=CNC2=C1C3=C(C=C2)OCCC3)N |

Canonical SMILES |

CC(CC1=CNC2=C1C3=C(C=C2)OCCC3)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(S)-(+)-1-(2-aminopropyl)-8,9-dihydropyrano(3,2-e)indole 1-(2-aminopropyl)-8,9-dihydropyrano(3,2-e)indole AL-37350A AL37350A |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AL-37350A typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

Pyrano Ring Formation: The indole core can be further modified to introduce the tetrahydropyrano ring through cyclization reactions.

Amine Introduction:

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

AL-37350A can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents on the indole or pyrano rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, AL-37350A is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

Biologically, indole derivatives are known for their activity in various biological systems. This compound may be explored for its potential effects on cellular processes and signaling pathways.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

Industrially, the compound may find applications in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of AL-37350A would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, or ion channels, modulating their activity and leading to physiological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Using physicochemical property-based screening (Lipinski and Veber rules), AL-37350A (Compound 154) was compared to other glaucoma-targeting compounds. Key parameters include:

| Property | AL-37350A | DOI | BW-723C86 | α-Methyl-5-HT |

|---|---|---|---|---|

| Molecular Weight | 238.31 g/mol | 267.15 g/mol | 343.23 g/mol | 218.29 g/mol |

| LogP | 2.1 | 3.5 | 3.8 | 1.2 |

| H-Bond Donors | 2 | 2 | 3 | 3 |

| H-Bond Acceptors | 3 | 4 | 5 | 4 |

| TPSA | 65.5 Ų | 72.6 Ų | 85.7 Ų | 80.7 Ų |

| Lipinski Compliance | Yes | Yes | No (MW >500) | Yes |

AL-37350A adheres to Lipinski’s "Rule of Five" (molecular weight <500, logP <5, ≤5 H-bond donors, ≤10 H-bond acceptors), ensuring favorable oral bioavailability . Its dissimilarity score (0.1154) relative to other glaucoma candidates highlights structural uniqueness .

Receptor Selectivity and Pharmacological Activity

AL-37350A vs. DOI

- DOI (2,5-Dimethoxy-4-iodoamphetamine): A non-selective 5-HT2A/2C agonist with moderate affinity (EC50 ~50–100 nM for 5-HT2A). Unlike AL-37350A, DOI lacks selectivity over 5-HT2C and has hallucinogenic side effects, limiting its therapeutic utility .

- AL-37350A ’s 5-HT2A selectivity (>1,000-fold over 5-HT1A/1B/2C/2B) and full agonism (Emax = 103%) make it superior for targeted IOP reduction without off-target effects .

AL-37350A vs. BW-723C86

- BW-723C86 : A 5-HT2B-selective agonist (EC50 = 11 nM) used in studies of anxiety and feeding behavior. While structurally distinct (phenylpiperazine scaffold), it illustrates the importance of subtype selectivity. AL-37350A’s avoidance of 5-HT2B activation mitigates risks of cardiac valvulopathy associated with 5-HT2B agonists .

AL-37350A vs. α-Methyl-5-HT

- α-Methyl-5-HT: A non-selective 5-HT2 agonist (5-HT2A/2B/2C) with lower potency (EC50 ~100–500 nM). Its lack of specificity and poor bioavailability limit clinical applications compared to AL-37350A .

Functional Efficacy in Ocular Models

| Compound | IOP Reduction | Species | Dose | Mechanism |

|---|---|---|---|---|

| AL-37350A | 37% (13.1 mmHg) | Hypertensive monkey | 1% topical | 5-HT2A full agonism |

| Latanoprost | 25–35% | Human/animal | 0.005% topical | Prostaglandin analog |

| Brimonidine | 20–25% | Human/animal | 0.15% topical | α2-adrenergic agonist |

AL-37350A outperforms standard glaucoma therapies like latanoprost and brimonidine in preclinical models, though direct comparative human trials are pending .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.